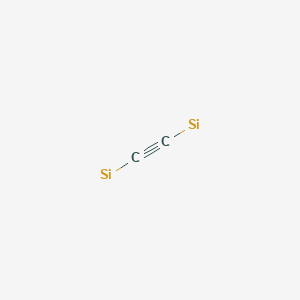
CID 6327135
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 6327135” is known as Tedizolid phosphate. Tedizolid phosphate is an oxazolidinone-class antibacterial agent used primarily for the treatment of acute bacterial skin and skin structure infections. It is a prodrug that is rapidly converted in vivo to its active form, Tedizolid, which exerts its antibacterial effects by inhibiting bacterial protein synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tedizolid phosphate involves several synthetic steps. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent to form an intermediate. This intermediate is then subjected to further reactions to yield Tedizolid phosphate .
Industrial Production Methods
Industrial production of Tedizolid phosphate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Tedizolid phosphate undergoes various chemical reactions, including:
Oxidation: Tedizolid phosphate can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert Tedizolid phosphate to its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in Tedizolid phosphate with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
Tedizolid phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antibacterial agents and their mechanisms.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Used in clinical research for the treatment of bacterial infections, particularly those caused by resistant strains.
Industry: Employed in the development of new antibacterial agents and formulations.
Mechanism of Action
Tedizolid phosphate exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Tedizolid phosphate is compared with other oxazolidinone-class antibacterial agents, such as Linezolid. While both compounds share a similar mechanism of action, Tedizolid phosphate has been shown to have a higher potency and a more favorable safety profile. Similar compounds include:
- Linezolid
- Radezolid
- Contezolid
Tedizolid phosphate’s uniqueness lies in its enhanced activity against resistant bacterial strains and its improved pharmacokinetic properties.
Properties
Molecular Formula |
C2Si2 |
|---|---|
Molecular Weight |
80.19 g/mol |
InChI |
InChI=1S/C2Si2/c3-1-2-4 |
InChI Key |
QNBAUIAINZCNFA-UHFFFAOYSA-N |
Canonical SMILES |
C(#C[Si])[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


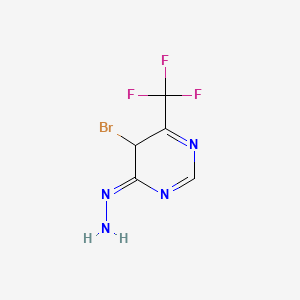
![5-Methylsulfanyl-3-propan-2-yl-3a,6-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15131969.png)
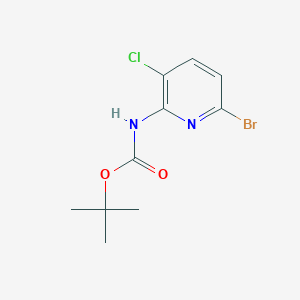
![Urea, N,N-diethyl-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15131972.png)

![Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester](/img/structure/B15131985.png)
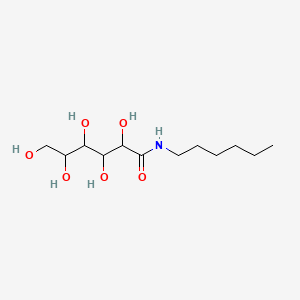

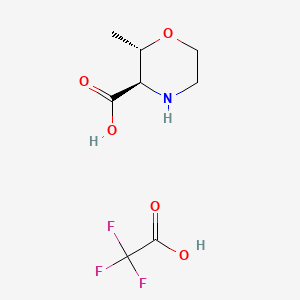

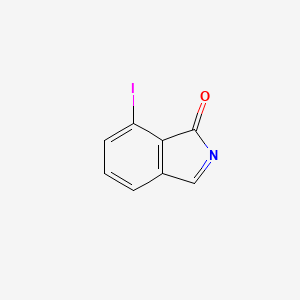
![Propanamide, 2,2-dimethyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15132011.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15132021.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)sulfanyl]-2-methylpropanoate](/img/structure/B15132025.png)
